Chlorin e6-NH-NH2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H42N10O3 |
|---|---|
Molecular Weight |
638.8 g/mol |
IUPAC Name |
(17S,18S)-12-ethenyl-7-ethyl-20-(2-hydrazinyl-2-oxoethyl)-18-(3-hydrazinyl-3-oxopropyl)-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carbohydrazide |
InChI |
InChI=1S/C34H42N10O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(45)42-35)32(40-25)22(11-30(46)43-36)33-31(34(47)44-37)18(6)26(41-33)14-28-20(8-2)16(4)24(39-28)13-27(19)38-23/h7,12-14,17,21,38-39H,1,8-11,35-37H2,2-6H3,(H,42,45)(H,43,46)(H,44,47)/t17-,21-/m0/s1 |
InChI Key |
NJRHYTXHORSKPN-UWJYYQICSA-N |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NN)CC(=O)NN)CCC(=O)NN)C)C)C=C)C |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)NN)CC(=O)NN)CCC(=O)NN)C)C)C=C)C |
Origin of Product |
United States |
Photophysical and Spectroscopic Properties of Amine Functionalized Chlorin E6 Systems
Impact of Amine/Hydrazine (B178648) Modification on Electronic Absorption Spectra
The introduction of amine or hydrazine groups to the Chlorin (B1196114) e6 macrocycle influences its electronic structure, which is directly reflected in its electronic absorption spectrum. The characteristic absorption bands of chlorins, the Soret band in the near-UV region and the Q-bands in the visible region, are particularly sensitive to these modifications. mdpi.com
Analysis of Soret and Q-Band Shifts and Intensities Induced by Functionalization
Functionalization of Chlorin e6 with amine-containing moieties typically leads to shifts in the positions and changes in the intensities of the Soret and Q-bands. For instance, the conjugation of Ce6 with a maltotriose (B133400) unit via a tetraethyleneglycol spacer resulted in a Soret band at a maximum wavelength (λmax) of 404 nm and a Q-band at 664 nm in dimethyl sulfoxide (B87167) (DMSO). acs.org In phosphate-buffered saline (PBS), these bands were observed at 404 nm and 664 nm, respectively. nih.gov The molar extinction coefficients (ε) for the maltotriose-Ce6 conjugate were found to be higher than those of a precursor compound, suggesting that the modification suppresses intermolecular aggregation. acs.org
Similarly, a hydrophilic nanoconjugate of Ce6 with a poly(amidoamine) dendrimer (DC) in deionized water exhibited a strong Soret band at 404 nm and four weaker Q-bands at 508, 537, 612, and 665 nm. mdpi.com These absorption characteristics were very similar to those of free Ce6 in DMSO, indicating that the fundamental chromophore structure of Ce6 remains intact upon conjugation. mdpi.com The conjugation of Ce6 with curcumin (B1669340) also resulted in derivatives with a major Soret peak at λmax = 405–408 nm. mdpi.com
Theoretical studies using density functional theory (DFT) on lysine (B10760008) amides of Chlorin e6 have shown that the formation of these amides can lead to a slight blue-shift of 16-39 nm in the long-wavelength absorption band. researchgate.netpku.edu.cn However, the conformation of the attached amide group significantly affects the planarity of the chlorin macrocycle and, consequently, the absorption wavelength. researchgate.netpku.edu.cn For certain conformations where the lysine amide is almost perpendicular to the chlorin ring, red shifts of up to 53 nm have been predicted. researchgate.netpku.edu.cn
| Compound | Solvent | Soret Band (λmax, nm) | Q-Band (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|---|
| Mal₃–TEG–Ce6 | DMSO | 404 | 665 | 37,000 (Q-band) | acs.org |
| Mal₃–TEG–Ce6 | PBS | 404 | 664 | 52,300 (Soret), 20,000 (Q-band) | nih.gov |
| Ce6-PAMAM Dendrimer (DC) | Deionized Water | 404 | 508, 537, 612, 665 | Not Reported | mdpi.com |
| Ce6-Curcumin Conjugate (17) | DMSO | 405-408 | Not Specified | Not Reported | mdpi.com |
| mono-L-aspartyl chlorin e6 (NPe6) | Phosphate Buffer (pH 7.4) | 400 | 654 | 180,000 (Soret), 40,000 (Q-band) | nih.gov |
Fluorescence Characteristics of Amine-Functionalized Chlorin e6 Derivatives
The fluorescence properties of Chlorin e6, including its quantum yield and lifetime, are also significantly affected by amine functionalization. These changes are often related to the prevention of aggregation and alterations in the electronic environment of the chlorin macrocycle.
Quenching and Enhancement Effects on Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φf) of Chlorin e6 can be either quenched or enhanced upon conjugation with amine-containing molecules. For example, a hydrophilic Ce6-poly(amidoamine) dendrimer nanoconjugate (DC) in deionized water showed a lower fluorescence intensity compared to free Ce6 in DMSO, despite having a similar maximum emission wavelength at 670 nm. mdpi.com Conversely, complexation of Ce6 with polyvinylpyrrolidone (B124986) (PVP) has been shown to prevent Ce6 aggregation in aqueous media, leading to an enhancement of its fluorescence quantum yield. researchgate.net
A study on a novel amphiphilic cationic Chlorin e6 derivative reported a fluorescence emission maximum at 662 nm in DMSO. nih.gov Another study on Ce6-curcumin derivatives found that they exhibited fluorescence in the 650–700 nm range, with one derivative showing higher fluorescence properties than the parent Ce6 at the same concentration. mdpi.com The fluorescence lifetime of a cationic chlorin derivative in DMSO was found to be 7.4 ns, which is typical for chlorophyll (B73375) derivatives. researchgate.net In contrast, the fluorescence lifetime of Ce6 itself has been reported to be around 5 ns in aqueous solutions at pH 8-9. scispace.com
The interaction of amine-functionalized quantum dots (QDs) with Ce6 has also been explored. The formation of a complex between amine-functionalized QDs and Ce6 resulted in quenching of the QD's photoluminescence and the appearance of Ce6 fluorescence at 672 nm, indicating Förster resonance energy transfer (FRET). semanticscholar.org The fluorescence lifetime of the QDs decreased upon complexation with Ce6, with FRET efficiencies reaching as high as 82.8%. semanticscholar.orgrsc.org
| Compound/System | Solvent/Medium | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf, ns) | Reference |
|---|---|---|---|---|---|
| Cationic Chlorin e6 Derivative | DMSO | 662 | 0.34 | 7.4 | nih.govresearchgate.net |
| Ce6-PAMAM Dendrimer (DC) | Deionized Water | 670 | Lower than free Ce6 in DMSO | Not Reported | mdpi.com |
| Ce6-Curcumin Conjugate (17) | DMSO | 650-700 | Higher than free Ce6 | Not Reported | mdpi.com |
| Chlorin e6 | Ethanol | Not Specified | 0.16 | Not Reported | photochemcad.comomlc.org |
| L-QD(amine)-Ce6 Complex | Not Specified | 672 (Ce6 emission) | FRET system | 4.8 (quenched QD) | semanticscholar.org |
Singlet Oxygen Quantum Yield Assessment of Amine-Functionalized Chlorin e6 Systems
A critical parameter for the efficacy of a photosensitizer in PDT is its ability to generate singlet oxygen (¹O₂). The singlet oxygen quantum yield (ΦΔ) is a measure of this efficiency. Amine functionalization can modulate the ΦΔ of Chlorin e6.
Studies have shown that various amine-functionalized Ce6 derivatives maintain a high capacity for singlet oxygen generation. For instance, a novel amphiphilic cationic chlorin e6 derivative exhibited a singlet oxygen quantum yield of 55% in organic media. nih.gov The quantum yield of singlet oxygen production for mono-L-aspartyl chlorin e6 (NPe6) was determined to be 0.77. nih.gov For a series of polyol amide chlorin e6 derivatives, the singlet oxygen quantum yields were found to be comparable to the literature value for chlorin e6, which is 0.65 in ethanol. us.edu.pl
The environment also plays a crucial role. The quantum yield of ¹O₂ formation photosensitized by Chlorin e6 was found to decrease with decreasing solution pH due to aggregation. However, the presence of polyvinylpyrrolidone (PVP) can disaggregate the Ce6 molecules, thereby increasing the photosensitizing ability. researchgate.net The singlet oxygen quantum yields for glucose derivatives of chlorin e6 in air-saturated dichloromethane (B109758) were found to be in the range of 0.5 to 0.6. scispace.com
| Compound | Solvent/Medium | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
|---|---|---|---|
| Amphiphilic Cationic Chlorin e6 Derivative | DMSO | 0.55 | nih.gov |
| mono-L-aspartyl chlorin e6 (NPe6) | Phosphate Buffer (pH 7.4) | 0.77 | nih.gov |
| Chlorin e6 Glucose Derivatives (C1-C3) | Dichloromethane | 0.5 - 0.6 | scispace.com |
| Polyol Amide Chlorin e6 Derivatives | Ethanol | Comparable to Ce6 (0.65) | us.edu.pl |
| Cationic Chlorin Derivative | DMSO | 0.62 | researchgate.net |
Computational Chemistry and Theoretical Modeling of Amine-Functionalized Chlorin e6 Photophysics
Computational methods provide invaluable insights into the electronic structure and photophysical properties of amine-functionalized Chlorin e6 systems, complementing experimental findings.
Quantum Mechanical Approaches for Electronic Structure and Excited States Calculation
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for studying these complex molecules. rsc.orgacs.org DFT calculations at the B3LYP/6-31G* level have been used to optimize the geometries of Chlorin e6 and its lysine amides. researchgate.netpku.edu.cn Subsequent electronic spectra calculations using TD-DFT have helped to understand the shifts in absorption bands upon functionalization. researchgate.netpku.edu.cn These calculations revealed that the stability and electronic properties of e6 lysine amides are highly dependent on which carboxyl group of Ce6 is connected to the ε-amine group of lysine and the resulting molecular conformation. researchgate.netpku.edu.cn
Modeling of the interaction between Ce6 and polymers like Pluronic F127 and polyvinylpyrrolidone (PVP) has been performed using molecular dynamics and docking analysis. researchgate.net These studies help to elucidate the nature of intermolecular forces, such as van der Waals and hydrogen interactions, that stabilize these complexes. researchgate.net
Furthermore, advanced computational strategies that account for dynamical and vibrational effects have been employed to study the linear and non-linear optical properties of Chlorin e6. rsc.orgscispace.comrsc.org These methods have successfully reproduced experimental absorption spectra and have provided insights into the population of the triplet manifold, which is crucial for singlet oxygen production. rsc.orgscispace.com The use of a polarizable continuum model (PCM) helps to represent the solvent environment in these calculations. rsc.org
Research on Conjugated Systems Incorporating Amine Functionalized Chlorin E6
Rational Design of Amine-Mediated Conjugates for Enhanced Delivery and Activity
The inherent properties of Chlorin (B1196114) e6, such as its photosensitizing capabilities, can be significantly augmented through its conjugation to nanocarriers. The amine functionality of Chlorin e6-NH-NH2 is pivotal in this context, enabling stable covalent linkages with various materials. This approach aims to improve the photosensitizer's solubility, stability, and targeting efficiency.
Polymeric nanocarriers and micelles offer a robust framework for the delivery of photosensitizers like Ce6. The covalent attachment via the amine group ensures that the photosensitizer remains associated with the carrier until it reaches the target site, minimizing premature release and off-target effects.
Hyaluronic acid (HA), a naturally occurring polysaccharide, is an attractive material for nanocarrier development due to its biocompatibility and ability to target CD44 receptors, which are overexpressed in many cancer cells. mdpi.comrsc.org The amine group on Chlorin e6 can be covalently linked to the carboxylic acid groups on the HA backbone. researchgate.net
One approach involves modifying the carboxylic acids of HA with ethylene (B1197577) diamine, which then allows for conjugation with Ce6 using standard coupling chemistries. researchgate.net This results in amphiphilic HA-Ce6 conjugates that can self-assemble into nanoparticles in an aqueous solution. researchgate.net These nanoparticles typically feature a hydrophilic HA shell and a hydrophobic core containing the aggregated Ce6 molecules. researchgate.net
Research has demonstrated the synthesis of multifunctional hybrid nanoparticles composed of hyaluronic acid and poly(L-histidine) (PHS) with a disulfide linkage and chlorin e6. rsc.org In this design, the reductive end of HA is conjugated with cystamine (B1669676) to create a disulfide linkage, and PHS is conjugated with Ce6. Subsequently, the HA-cystamine is attached to the carboxyl group of Ce6 to form the final copolymer. rsc.org These nanoparticles have shown specificity for CD44 receptors. rsc.org
Table 1: Characteristics of Hyaluronic Acid-Based Chlorin e6 Conjugates
| Conjugate Type | Linkage | Particle Size | Key Features |
|---|---|---|---|
| HA-Ce6 | Amide bond | ~103 nm researchgate.net | Self-assembles into nanoparticles. researchgate.net |
| HAPHSce6ss | Disulfide & Amide | < 100 nm rsc.org | CD44 receptor specificity, pH/redox dual sensitivity. rsc.org |
To achieve controlled release of Chlorin e6 at the target site, researchers have incorporated pH-sensitive and redox-responsive linkages into the design of polymeric nanocarriers. These "smart" systems are designed to be stable in the bloodstream but to disassemble in the specific microenvironment of a tumor, which is often characterized by a lower pH and a higher concentration of reducing agents like glutathione (B108866) (GSH). rsc.orgnih.gov
Disulfide bonds are a common choice for creating redox-responsive systems. mdpi.comresearchgate.net For instance, hyperbranched Ce6 has been conjugated with hyaluronic acid using disulfide linkages. mdpi.comresearchgate.net These nanophotosensitizers demonstrate a faster Ce6 release rate in the presence of dithiothreitol (B142953) (DTT), a reducing agent that mimics the high GSH levels in cancer cells. mdpi.comresearchgate.net
Similarly, diselenide bonds have been used to link HA and Ce6. nih.gov Micelles formed from these HA-SeSe-Ce6 conjugates show redox-responsive release of Ce6 in the presence of GSH and hydrogen peroxide. nih.gov This release can be further amplified by the singlet oxygen generated during photodynamic therapy, creating a positive feedback loop. nih.gov
pH-sensitive components, such as poly(L-histidine) (PHS), can also be integrated. rsc.org Nanoparticles composed of HA and PHS conjugated with Ce6 have shown an increase in diameter at acidic pH, indicating pH-sensitivity. rsc.org This property can facilitate the release of the photosensitizer within the acidic endosomes of cancer cells. rsc.org
Table 2: Stimuli-Responsive Chlorin e6 Conjugates
| Conjugate System | Stimulus | Linkage Type | Release Mechanism |
|---|---|---|---|
| HA-cystamine-Ce6 tetramer | Redox (GSH) | Disulfide mdpi.comresearchgate.net | Cleavage of disulfide bond. mdpi.comresearchgate.net |
| HA-SeSe-Ce6 | Redox (GSH, H2O2) | Diselenide nih.gov | Cleavage of diselenide bond. nih.gov |
Inorganic nanomaterials, with their unique physical and chemical properties, serve as another important class of carriers for amine-functionalized Chlorin e6. Their high surface area and tunable porosity allow for efficient loading of the photosensitizer.
Mesoporous silica (B1680970) nanoparticles (MSNs) are widely explored as drug delivery vehicles due to their biocompatibility, large surface area, and ease of surface modification. rsc.orgmdpi.com The amine group of Chlorin e6 can be utilized for covalent attachment to the surface of MSNs.
A common method involves first functionalizing the MSN surface with amine groups using agents like (3-aminopropyl)triethoxysilane (APTES). rsc.org Subsequently, the carboxylic acid groups of Chlorin e6 can be activated and reacted with the surface amine groups to form a stable amide bond. rsc.orgntno.org This approach ensures that the Ce6 is securely anchored to the nanoparticle surface.
Research has shown that Ce6-conjugated MSNs can be further coated with a polyethylene (B3416737) glycol (PEG) shell via a singlet oxygen-sensitive linker. ntno.org This design allows for the photodynamically triggered release of a co-loaded drug, as the singlet oxygen generated by the excited Ce6 cleaves the linker and removes the PEG shell. ntno.org The loading capacity of Ce6 on silica nanoparticles has been reported to be approximately 7.8 wt%. rsc.org
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgthno.org Their high porosity, large surface area, and tunable structure make them excellent candidates for loading therapeutic agents. rsc.orgthno.org
Amine-functionalized MOFs, such as UiO-66-NH2, can serve as nanocarriers for Chlorin e6. rsc.orgresearchgate.net The amine groups on the MOF can interact with the photosensitizer, and in some cases, the MOF itself can act as a quencher, reducing the photosensitizer's activity until it is released. rsc.org
In one strategy, photosensitizer chlorin e6-loaded MOFs were functionalized with hairpin nucleic acids. researchgate.net This platform was designed for a miRNA-responsive system where the presence of a target miRNA triggers a cascade that leads to the activation of the photosensitizer. researchgate.net The functional groups within the MOF structure can influence the host-guest interactions, potentially leading to enhanced uptake and transport of the loaded Ce6. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| (3-aminopropyl)triethoxysilane (APTES) |
| Chlorin e6 (Ce6) |
| This compound |
| Dithiothreitol (DTT) |
| Ethylene diamine |
| Glutathione (GSH) |
| Hyaluronic acid (HA) |
| Poly(L-histidine) (PHS) |
| Polyethylene glycol (PEG) |
Conjugation to Targeting Ligands and Biomolecules for Receptor Specificity
The strategic conjugation of amine-functionalized Chlorin e6 (Ce6) to various targeting ligands and biomolecules is a key approach to enhance its specificity for cancer cells, thereby improving the efficacy of photodynamic therapy (PDT). This involves linking Ce6 to molecules that can recognize and bind to specific receptors overexpressed on the surface of tumor cells.
The amine groups on Chlorin e6 or its derivatives serve as versatile handles for covalent attachment to a range of targeting moieties, including antibodies, peptides, and aptamers, often through amide bond formation. rsc.orgrsc.org
Antibody Conjugation: Monoclonal antibodies (mAbs) that target tumor-associated antigens are powerful tools for delivering photosensitizers directly to cancer cells. For instance, Atezolizumab, a PD-L1 inhibitor, has been conjugated with Ce6 and methoxy (B1213986) poly(ethylene glycol) (MePEG) using a cathepsin-B-sensitive peptide linker. acs.org This design allows for tumor-specific delivery, as the linker is cleaved by enzymes often secreted by metastatic tumor cells. acs.org Another approach involves using periodate-oxidized dextran (B179266) as a backbone to conjugate multiple Ce6 molecules to a monoclonal antibody. core.ac.uk
Peptide Conjugation: Peptides that bind to specific receptors on cancer cells are also widely used. A notable example is the conjugation of a chlorin-type photosensitizer to the heptapeptide (B1575542) ATWLPPR, which specifically targets the neuropilin-1 (NRP-1) receptor, a receptor overexpressed in tumor-associated vasculature. thno.org The conjugation often involves linking the chlorin derivative to the N-terminus of the peptide, sometimes with a spacer like aminohexanoic acid to ensure the peptide's C-terminus remains free for receptor binding. rsc.org Self-assembling short peptides have also been used to create well-ordered nanoparticles with Ce6, which can respond to the tumor microenvironment. mdpi.com
Aptamer Conjugation: Nucleic acid aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. An RNA aptamer that binds to the human interleukin-6 receptor (IL-6R) has been conjugated to an aminomodified version of Ce6. nih.govresearchgate.net This conjugation was achieved through an EDC-/NHS-mediated amine coupling. nih.govresearchgate.net Similarly, DNA aptamers targeting short O-glycan peptides expressed on cancer cells have been conjugated to Ce6 via a 5'-amine group, resulting in a significant increase in light-induced cytotoxicity. rsc.org
The following table summarizes various targeting ligands conjugated to amine-functionalized Chlorin e6 and the corresponding linkage chemistry.
| Targeting Ligand | Linkage Chemistry/Strategy | Target Receptor/Cell | Reference |
| Atezolizumab (Antibody) | Amide bond via cathepsin-B-sensitive peptide linker | PD-L1 on tumor cells | acs.org |
| Monoclonal Antibody | Amine-functionalized dextran linker | Tumor-associated antigens | core.ac.uk |
| ATWLPPR (Peptide) | Amide bond to N-terminus | Neuropilin-1 (NRP-1) | thno.org |
| RNA Aptamer (AIR-3A) | EDC-/NHS-mediated amine coupling | Interleukin-6 Receptor (IL-6R) | nih.govresearchgate.net |
| DNA Aptamer | 5'-amine group on aptamer | Short O-glycan peptides on cancer cells | rsc.org |
Preclinical In Vitro Investigations of Amine-Functionalized Chlorin e6 Conjugates
The effectiveness of a photosensitizer is highly dependent on its ability to be taken up by cancer cells and localize in specific subcellular compartments where the generated reactive oxygen species (ROS) can induce maximum damage.
Following 15 minutes of incubation with HS68 human fibroblasts, fluorescence microscopy has shown that Chlorin e6 (Ce6) labels the plasma membrane and cytosolic vesicles, which are distinct from lysosomes. nih.gov However, when transported by low-density lipoproteins (LDL), Ce6 is primarily found in lysosomes and is not present in the plasma membrane. nih.gov Studies have also shown that amino acid derivatives of Ce6 tend to accumulate in the lysosomes and the endoplasmic reticulum, with lesser amounts found in the Golgi apparatus and mitochondria. mdpi.com
The strategy used to conjugate Chlorin e6 (Ce6) significantly influences its cellular uptake. mdpi.com Free Ce6, due to its negative charges, generally exhibits poor cellular uptake. mdpi.com Conjugation to various molecules can dramatically alter this property.
For instance, conjugating Ce6 to a fullerene (C60) moiety significantly enhances its penetration through the cellular membrane, leading to improved uptake. mdpi.com Similarly, conjugation of Ce6 to Pluronic F127 resulted in an enhanced internalization rate in mouse colon tumor (CT-26) cells. nih.gov A study using an RNA aptamer targeting the human interleukin-6 receptor (hIL-6R) demonstrated a 20-fold higher intracellular concentration of Ce6 when delivered as a conjugate compared to the free photosensitizer. nih.gov This specific uptake was confirmed in hIL-6R positive cells, with negligible uptake in cells lacking the receptor. nih.gov
The charge of the conjugate also plays a critical role. nih.gov Cationic polylysine-Ce6 conjugates showed significantly higher cellular uptake in A431 epidermoid carcinoma cells compared to anionic, neutral, or free Ce6. nih.gov This is attributed to favorable interactions with the negatively charged plasma membranes. mdpi.com However, while cationic conjugates were bound to the plasma membrane, anionic and neutral forms were internalized into organelles and membranes. nih.gov Conjugation with chondroitin (B13769445) sulfate (B86663) has also been shown to improve the uptake efficiency of Ce6. acs.org
The table below illustrates the impact of different conjugation strategies on the cellular uptake of Chlorin e6.
| Conjugate | Cell Line | Key Finding on Cellular Uptake | Reference |
| Chlorin e6-Fullerene (C60) | A431 | Significantly improved penetration through the cellular membrane compared to free Ce6. | mdpi.com |
| Chlorin e6-Pluronic F127 | CT-26 | Enhanced internalization rate compared to free Ce6. | nih.gov |
| Chlorin e6-RNA Aptamer (AIR-3A) | BaF3/gp130/IL6R/TNF | 20-fold higher intracellular concentration compared to free Ce6 in receptor-positive cells. | nih.gov |
| Polylysine-Chlorin e6 (Cationic) | A431 | 73-fold higher uptake compared to free Ce6. | nih.gov |
| Chlorin e6-Chondroitin Sulfate | HeLa | Quicker cellular internalization compared to passive diffusion of free Ce6. | acs.org |
The therapeutic effect of photodynamic therapy (PDT) relies on the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon light activation of the photosensitizer. nih.gov Illumination of Chlorin e6 (Ce6) leads to the formation of an excited singlet state, which then, through intersystem crossing, populates a longer-lived triplet state. nih.gov This triplet state can transfer its energy to molecular oxygen, generating highly cytotoxic ¹O₂. nih.gov
Conjugation can significantly influence the ROS generation capacity of Ce6. For example, the conjugation of Ce6 with a fullerene (C60) resulted in an enhancement in ROS generation. mdpi.com This is attributed to an intramolecular energy or electron transfer from Ce6 (acting as an antenna) to the fullerene. mdpi.com Similarly, conjugation of Ce6 to Pluronic F127 led to a dramatic increase in singlet oxygen generation efficiency in aqueous media compared to free Ce6. nih.gov A maltotriose-Ce6 conjugate also demonstrated the ability to generate ROS, leading to both apoptosis and necrosis in EMT6 mouse mammary carcinoma cells. figshare.commendeley.com
Studies have investigated ROS production in various cell lines. In human vascular smooth muscle cells, PDT with Ce6 resulted in the generation of ROS. nih.gov In cholangiocarcinoma cells, intracellular ROS generation was observed to increase with the concentration of Ce6 administered. dovepress.com Interestingly, the levels of total glutathione (GSH), a key intracellular antioxidant, were found to be a determining factor in the phototoxic effect, with higher GSH levels correlating with reduced sensitivity to Ce6-PDT. dovepress.com
The table below summarizes findings from mechanistic studies on ROS generation by Chlorin e6 conjugates.
| Conjugate/System | Key Finding on ROS Generation | Cell Line/Environment | Reference |
| Chlorin e6-Fullerene (C60) | Enhanced ROS generation due to intramolecular energy/electron transfer. | A431 cells | mdpi.com |
| Chlorin e6-Pluronic F127 | Dramatically increased singlet oxygen generation efficiency in aqueous media. | CT-26 cells | nih.gov |
| Maltotriose-TEG-Chlorin e6 | Generated ROS leading to both apoptosis and necrosis. | EMT6 cells | figshare.commendeley.com |
| Free Chlorin e6 | Generated ROS upon illumination. | Human vascular smooth muscle cells | nih.gov |
| Free Chlorin e6 | Intracellular ROS generation increased with Ce6 concentration; phototoxicity modulated by glutathione levels. | Cholangiocarcinoma cells (HuCC-T1, SNU1196) | dovepress.com |
The ultimate goal of developing Chlorin e6 (Ce6) conjugates is to achieve a potent photodynamic effect against cancer cells. In vitro assays are essential for evaluating this phototoxicity.
Numerous studies have demonstrated the enhanced photodynamic action of Ce6 conjugates compared to the free photosensitizer. For instance, a fullerene-Ce6 dyad exhibited higher PDT efficacy in A431 cancer cells than Ce6 alone, which was attributed to both enhanced uptake and improved ROS generation. mdpi.com Similarly, Ce6 conjugated to Pluronic F127 showed approximately three times higher cellular phototoxicity against CT-26 cells than free Ce6 after light irradiation. nih.gov The conjugation of Ce6 to a hydrophilic poly(amidoamine) dendrimer also resulted in significantly increased phototoxicity to human cervical cancer (HeLa) cells. mdpi.com
The charge of the conjugate also influences its phototoxicity. In a study with polylysine-Ce6 conjugates, the neutral conjugate was found to be the most phototoxic per mole of Ce6 taken up by the cells, followed by the anionic and then the cationic forms, despite the cationic conjugate having the highest cellular uptake. nih.gov This highlights that cellular uptake and phototoxicity are not always directly correlated and that subcellular localization plays a crucial role. nih.gov
The mechanism of cell death induced by Ce6-PDT is often a combination of apoptosis and necrosis. figshare.commendeley.com In human vascular smooth muscle cells, Ce6-PDT led to ROS generation, a decrease in mitochondrial membrane polarization, caspase-3 activation, and DNA fragmentation, all hallmarks of apoptosis. nih.gov
The table below presents a summary of the photodynamic action of various Chlorin e6 conjugates in different preclinical cell models.
| Conjugate | Cell Line | Key Finding on Photodynamic Action | Reference |
| Chlorin e6-Fullerene (C60) | A431 | Higher PDT efficacy than Ce6 alone. | mdpi.com |
| Chlorin e6-Pluronic F127 | CT-26 | ~3 times higher cellular phototoxicity than free Ce6. | nih.gov |
| Polylysine-Chlorin e6 (Neutral) | A431, EA.hy926 | Highest phototoxicity per mole of internalized Ce6 compared to anionic and cationic conjugates. | nih.gov |
| Chlorin e6-Poly(amidoamine) dendrimer | HeLa | Significantly increased phototoxicity compared to free Ce6. | mdpi.com |
| Maltotriose-TEG-Chlorin e6 | EMT6 | Induced both apoptosis and necrosis via ROS generation. | figshare.commendeley.com |
| Free Chlorin e6 | Human vascular smooth muscle cells | Induced apoptosis through ROS generation and caspase-3 activation. | nih.gov |
Antimicrobial Photodynamic Studies using Amine-Functionalized Chlorin e6 Conjugates
Amine-functionalized Chlorin e6 (Ce6) conjugates have demonstrated significant potential in antimicrobial photodynamic therapy (aPDT). The introduction of cationic charges through amine functionalization enhances the binding of the photosensitizer to the negatively charged cell walls of bacteria, leading to more effective photoinactivation. mdpi.complos.org
Covalent conjugates of Ce6 with polycationic polymers like poly-L-lysine and polyethyleneimine have been shown to be effective against both Gram-positive and Gram-negative bacteria. mdpi.complos.orgsemanticscholar.org These polycationic constructs increase the binding and penetration of the photosensitizer into the less permeable Gram-negative cells. plos.orgsemanticscholar.org For example, a conjugate of Ce6 with a branched, high molecular weight polyethyleneimine showed good results against a range of pathogens, including Gram-negative P. aeruginosa. mdpi.com
The mechanism of cell death in bacteria upon photodynamic treatment with Ce6 conjugates often involves the loss of cell membrane integrity. plos.orgsemanticscholar.org Studies with a carboranyl-chlorin e6 conjugate showed that its enhanced photobactericidal activity against Gram-positive bacteria was due to increased accumulation of the conjugate by the bacterial cells. plos.orgsemanticscholar.org
Ce6-peptoid conjugates, particularly those containing guanidine-rich helical amphipathic peptoids, have exhibited distinct photoresponsive inactivation of both Gram-positive and Gram-negative bacteria. gist.ac.kr The guanidinium (B1211019) groups facilitate favorable electrostatic interactions with the anionic bacterial membrane. gist.ac.kr
Furthermore, Ce6-based aPDT has been shown to be effective against biofilms, which are notoriously resistant to conventional antibiotics. nih.gov A dual-treatment aPDT protocol with Ce6 was effective in eradicating biofilms of major human otopathogens like Moraxella catarrhalis, Streptococcus pneumoniae, and nontypeable Haemophilus influenzae, with an efficacy of ≥99.9% loss of viability. nih.gov
Silica nanoparticles doped with Ce6 conjugated via (3-aminopropyl)triethoxysilane (APTES) have also been developed for enhanced antibacterial photodynamic therapy against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). rsc.org These nanoparticles exhibited improved photostability and high antibacterial efficiency upon light illumination. rsc.org
Interactive Data Table: Antimicrobial Photodynamic Studies with Amine-Functionalized Chlorin e6 Conjugates
Emerging Research Avenues and Methodological Considerations for Amine Functionalized Chlorin E6 Chemistry
Development of Next-Generation Amine-Reactive Linkers for Bioconjugation
The effectiveness of a Chlorin (B1196114) e6 bioconjugate is critically dependent on the linker that connects the photosensitizer to the targeting biomolecule. Next-generation linkers are being engineered not merely as passive tethers but as dynamic components that can enhance therapeutic index by improving stability, solubility, and enabling controlled release.
Key developments in this area include:
Cleavable Linkers: Modern strategies increasingly employ linkers that are stable in circulation but are cleaved under specific conditions prevalent in the target microenvironment, such as changes in pH, redox potential, or the presence of specific enzymes. creative-biolabs.com For instance, linkers containing diselenide bonds have been developed for targeted delivery of Ce6. These bonds are stable in normal physiological conditions but are readily cleaved in the highly reductive environment of tumor cells, triggering the release of the photosensitizer precisely at the site of action. nih.gov
Bifunctional and Bioorthogonal Linkers: The use of heterobifunctional linkers containing functionalities like azides, alkynes, or maleimides allows for precise, multi-step conjugation strategies. lumiprobe.com For example, an azide (B81097) group on a linker attached to Chlorin e6 can be used in a "click chemistry" reaction with an alkyne-modified antibody, providing a highly efficient and specific method of conjugation. This approach is central to creating well-defined antibody-photosensitizer conjugates. patsnap.com
| Linker Type | Mechanism/Function | Example Application | Reference |
|---|---|---|---|
| Redox-Sensitive (e.g., Diselenide) | Cleaved in the reductive intracellular environment of tumors, releasing the drug. | Targeted release of Ce6 in CD44-overexpressing breast cancer cells. | nih.gov |
| Flexible Hydrophilic (e.g., PEG) | Increases water solubility, biocompatibility, and reduces aggregation. | Linking tamoxifen derivatives to photosensitizers for targeting breast cancer cells. | nih.gov |
| Self-Immolative Spacers (e.g., PABC) | Part of a cleavable linker system that degrades after the cleavage event to ensure complete payload release. | Advanced antibody-drug conjugate (ADC) design to improve therapeutic index. | creative-biolabs.com |
| Bioorthogonal (e.g., Azide-Alkyne) | Allows for highly specific and efficient "click chemistry" conjugation without interfering with biological functions. | Conjugating Ce6 to aptamers or antibodies for targeted photodynamic therapy (PDT). | nih.gov |
Advanced Computational Modeling for Predicting Conjugate Stability and Biological Efficacy
Computational modeling has become an indispensable tool for rational drug design, offering insights that can significantly accelerate the development of effective Chlorin e6 conjugates. By simulating molecular interactions, researchers can predict the behavior of these complex molecules before undertaking laborious and expensive synthesis and in vitro testing.
Key computational approaches include:
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time. For Chlorin e6 conjugates, this can reveal how the molecule folds and interacts with its biological target, such as a protein or cell membrane. nih.govnih.gov These simulations provide an atomistic description of binding, identifying key interactions like hydrogen bonds and van der Waals forces that stabilize the conjugate-target complex. nih.govnih.gov For example, MD simulations have been used to identify the specific binding pockets of Chlorin e6 in human serum albumin (HSA), which is crucial for understanding its biodistribution. nih.gov
Docking Analysis: This technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov Docking studies can be used to screen potential Chlorin e6 derivatives against a specific biological target, helping to identify which chemical modifications are most likely to lead to high binding affinity. nih.gov Programs like AUTODOCK are employed to analyze the interactions between Ce6 and polymers or proteins, calculating the affinity and identifying the primary forces driving the complex formation. nih.gov
| Computational Method | Primary Application in Ce6 Research | Information Gained | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Studying the interaction of Ce6 with polymers and proteins like Human Serum Albumin (HSA). | Provides an atomistic description of binding, identifies stable binding pockets, and shows dynamic behavior of the complex over time. | nih.govnih.gov |
| Docking Analysis (e.g., AUTODOCK) | Predicting the binding orientation and affinity of Ce6 with target molecules. | Evaluates the nature of intermolecular forces (e.g., van der Waals, hydrogen bonds) stabilizing the complex. | nih.gov |
| Quantum Mechanical Calculations | Evaluating the distribution of partial charges within the Ce6 molecule. | Helps to understand the contribution of electrostatic forces to the stability of Ce6 complexes. | nih.gov |
Novel Synthetic Routes for Diverse Amine/Hydrazine (B178648) Functionalization Patterns
The biological activity of Chlorin e6 conjugates can be significantly influenced by the specific location of the functional group on the chlorin macrocycle. mdpi.comnih.gov Chlorin e6 possesses three carboxylic acid groups at positions 13¹, 15², and 17³, each with different reactivities, allowing for regioselective modifications. mdpi.comnih.gov
Recent synthetic innovations focus on:
Regioselective Conjugation: Research has shown that the phototoxicity of amino acid conjugates of Chlorin e6 depends significantly on the position of conjugation. nih.gov For instance, the 13¹-aspartylchlorin-e6 derivative has been found to be more phototoxic than its 15²- and 17³-regioisomers. mdpi.comnih.gov Synthetic strategies have been developed to selectively target each of these carboxylic acid positions. mdpi.com
Anhydride Intermediates: A key discovery in Ce6 chemistry is the intramolecular formation of a 13¹:15²-anhydride. researchgate.net This anhydride is a crucial intermediate in many standard conjugation reactions, as it directs incoming nucleophiles, such as amines, to preferentially attack at the 15² position. researchgate.net Understanding and controlling the formation of such intermediates allows chemists to achieve predictable functionalization patterns. mdpi.comresearchgate.net Another approach involves using acetic anhydride as both a dehydrating agent and reagent to efficiently create a Ce6 dianhydride, which can then react with various nucleophiles. researchgate.net
Carbodiimide Coupling: Standard peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and Dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with N-hydroxysuccinimide (NHS), remain a cornerstone of Ce6 functionalization. mdpi.comnih.gov These reagents activate the carboxylic acid groups, facilitating the formation of stable amide bonds with amine-containing molecules, from simple amino acids to large polymers like gelatin or dendrimers. mdpi.comnih.gov
| Synthetic Method | Description | Resulting Functionalization | Reference |
|---|---|---|---|
| Carbodiimide Coupling (EDC/NHS or DCC) | Activates carboxylic acid groups on Ce6 to react with primary amines. | Forms stable amide bonds, often resulting in a mixture of regioisomers unless specific protecting group strategies are used. | mdpi.comnih.gov |
| Anhydride Formation | Intramolecular reaction between two carboxylic acid groups (e.g., 13¹ and 15²) forms a reactive anhydride intermediate. | Directs nucleophilic attack (e.g., by an amine) primarily to the 15² position, enabling regioselective conjugation. | mdpi.comresearchgate.net |
| Acetic Anhydride Method | Uses acetic anhydride to form a dianhydride of Ce6. | Reacts with nucleophiles to give mixtures of mono- and di-amide derivatives. | researchgate.net |
Innovations in Analytical Techniques for Characterizing Complex Chlorin e6-Amine Conjugates
The synthesis of Chlorin e6 conjugates often results in complex mixtures of products, isomers, and impurities. Therefore, robust analytical techniques are essential for purification, structural elucidation, and quality control.
Innovations in this area include:
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for separating and purifying Ce6 derivatives. nih.govmdpi.com Reverse-phase HPLC methods have been optimized to achieve high resolution of analytes, allowing for the separation of Ce6 from its precursors, degradation products, and various conjugates. researchgate.net
Mass Spectrometry (MS): Coupled with HPLC (LC/MS), mass spectrometry is indispensable for confirming the molecular weight of synthesized conjugates and identifying impurities. nih.govmdpi.com Analysis of the mass fragmentation patterns can provide structural information, for instance, by observing the loss of carbon dioxide molecules from the carboxylic acid groups. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for the definitive structural elucidation of Ce6 conjugates. mdpi.com It allows for the identification of characteristic peaks associated with both the Chlorin e6 backbone and the conjugated moiety, and can be used to determine the ratio of Ce6 to the attached molecule in a nanoconjugate. mdpi.com
Spectroscopic Methods: UV-Visible and fluorescence spectroscopy are fundamental for characterizing the photophysical properties of the conjugates. nih.gov These techniques confirm that the characteristic Soret and Q-bands of the chlorin macrocycle are retained after conjugation, ensuring the photosensitizing capability of the molecule is not compromised. nih.govnih.gov Techniques like agarose gel electrophoresis can also be used to confirm the successful encapsulation or conjugation of Ce6 to larger biomolecules like proteins. nih.gov
| Analytical Technique | Purpose in Ce6 Conjugate Characterization | Key Findings/Information | Reference |
|---|---|---|---|
| HPLC | Separation and purity assessment of synthesized Ce6 and its derivatives. | Determines retention time (RT) for identification and quantifies purity. | nih.govmdpi.com |
| Mass Spectrometry (MS) / LC-MS | Molecular weight confirmation and structural analysis. | Confirms expected molecular ion peaks and analyzes fragmentation patterns for structural clues. | researchgate.netnih.gov |
| NMR Spectroscopy | Definitive structural elucidation. | Identifies characteristic peaks of Ce6 and the conjugated molecule; determines coupling ratios. | mdpi.com |
| UV-Visible & Fluorescence Spectroscopy | Characterization of photophysical properties. | Confirms retention of Soret and Q-band absorptions; measures fluorescence emission spectra. | nih.govnih.gov |
| Agarose Gel Electrophoresis | Confirmation of conjugation to large biomolecules. | Demonstrates that Ce6 co-migrates with the target protein, confirming successful conjugation. | nih.gov |
Strategies for Minimizing Off-Target Photodamage in Targeted Delivery Systems
A primary goal in photodynamic therapy is to confine the cytotoxic effects of the photosensitizer to the diseased tissue, thereby minimizing damage to surrounding healthy cells. The off-target activation of photosensitizers is a significant obstacle to effective and safe therapy. nih.gov Strategies to address this challenge are centered on sophisticated targeted delivery systems.
Key strategies include:
Active Targeting: This involves conjugating Chlorin e6 to a ligand that specifically binds to receptors overexpressed on cancer cells. nih.gov For example, conjugating Ce6 to hyaluronic acid (HA) targets the CD44 receptor, which is abundant on many types of breast cancer cells. nih.gov Similarly, biotin (B1667282) can be conjugated to Ce6 to target the biotin receptor, which is often overexpressed in various cancer cell lines. nih.gov This active targeting strategy significantly increases the accumulation of the photosensitizer in the tumor tissue.
Stimuli-Responsive Release: To prevent the photosensitizer from being active during circulation, it can be incorporated into a delivery system that releases it only in response to a specific stimulus within the tumor. A prime example is the use of redox-sensitive linkers, such as diselenide bonds. nih.gov These linkers are stable in the bloodstream but are cleaved by the high concentration of reducing agents like glutathione (B108866) inside cancer cells, releasing the Ce6 and "activating" its photodynamic potential only after it has been internalized by the target cell. nih.gov This approach ensures that the photosensitizer remains quenched and inactive until it reaches its destination, thereby minimizing off-target photodamage. nih.gov
| Strategy | Mechanism | Example System | Reference |
|---|---|---|---|
| Active Targeting (Receptor-Mediated) | Conjugating Ce6 to a ligand that binds to receptors overexpressed on cancer cells, enhancing selective uptake. | Hyaluronic acid-Ce6 conjugates targeting CD44 receptors; Biotin-Ce6 conjugates targeting biotin receptors. | nih.govnih.gov |
| Stimuli-Responsive Release (Redox) | Linking Ce6 via a bond (e.g., diselenide) that is cleaved by the high intracellular concentration of reducing agents (e.g., glutathione) in cancer cells. | HA-sese-Ce6 micelles that disassemble and release Ce6 inside the target cell. | nih.gov |
| Bioconjugation to Targeting Moieties | Attaching Ce6 to tumor-targeting molecules like antibodies or ligand peptides to improve selectivity. | Antibody-photosensitizer conjugates for specific delivery to cancer cells. | nih.gov |
Q & A
Q. What are the critical steps for synthesizing and characterizing Chlorin e6-NH-NH2 in laboratory settings?
Methodological Answer:
- Synthesis : Begin with Chlorin e6 as the base molecule. Introduce the hydrazine (-NH-NH₂) group via nucleophilic substitution or coupling reactions under inert atmospheres to avoid oxidation. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.
- Characterization : Use nuclear magnetic resonance (NMR) to confirm structural modifications, particularly shifts in aromatic protons due to hydrazine addition . Mass spectrometry (MS) and UV-Vis spectroscopy validate molecular weight and electronic absorption properties. Purity should exceed 95% for biological applications, verified via reverse-phase HPLC.
- Solubility Testing : Assess solubility in aqueous buffers (e.g., PBS) and organic solvents (DMSO) to optimize delivery in cellular assays.
Q. How does this compound induce apoptosis in target cells during photodynamic therapy (PDT)?
Methodological Answer:
- ROS Generation : Upon light activation (e.g., 660 nm laser), this compound generates reactive oxygen species (ROS) via Type II (energy transfer to oxygen) mechanisms. Quantify ROS using fluorescent probes like DCFH-DA .
- Apoptosis Markers : Measure phosphatidylserine externalization via Annexin V/PI staining and caspase-3 activation using fluorogenic substrates. Mitochondrial membrane potential collapse can be assessed with JC-1 dye .
- Dose Optimization : Conduct dose-response curves (e.g., 10–200 μM this compound with light doses of 0.5–5 J/cm²) to identify thresholds for apoptosis versus necrosis .
Advanced Research Questions
Q. How can researchers optimize this compound concentrations and light dosages for reproducible PDT outcomes?
Methodological Answer:
- Experimental Design : Use factorial designs to test interactions between variables (e.g., drug concentration, light fluence, incubation time). For example, 170 μM this compound with 2 J/cm² light achieved 80% cytotoxicity in VSMCs .
- Normalization : Account for cell-type variability by normalizing ROS production to intracellular drug uptake (measured via fluorescence microscopy or flow cytometry).
- Validation : Replicate findings across multiple cell lines (e.g., NIH3T3 fibroblasts vs. VSMCs) to assess tissue-specific responses .
Q. How should researchers address discrepancies in cellular uptake rates between Chlorin e6 derivatives and other photosensitizers?
Methodological Answer:
- Comparative Studies : Co-administer this compound with analogs (e.g., Bremachlorin) and track uptake kinetics using time-lapse fluorescence imaging. For instance, Bremachlorin showed prolonged tumor retention (>48 hours) compared to Chlorin e6 derivatives .
- Mechanistic Analysis : Investigate uptake pathways (e.g., endocytosis vs. passive diffusion) using inhibitors like chloroquine (lysosomal inhibition) or low-temperature incubation.
- Data Reconciliation : Use pharmacokinetic models to differentiate between rapid excretion (e.g., renal clearance) and intracellular sequestration .
Q. What analytical techniques are most effective for resolving structural ambiguities in this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : Analyze ring-current effects in chlorin macrocycles to detect electronic perturbations from hydrazine groups. Compare chemical shifts of protons in porphyrin vs. chlorin derivatives .
- X-ray Crystallography : Resolve 3D structures to confirm hydrazine orientation and hydrogen-bonding networks.
- Computational Modeling : Use density functional theory (DFT) to predict absorption spectra and validate against experimental UV-Vis data.
Q. How can researchers validate the specificity of this compound for tumor tissues in preclinical models?
Methodological Answer:
- Biodistribution Studies : Administer this compound intravenously in animal models and quantify accumulation in tumors vs. normal tissues using fluorescence imaging or LC-MS .
- Selectivity Metrics : Calculate tumor-to-normal tissue ratios (T/N) at multiple time points. Bremachlorin achieved T/N > 5 in oral squamous cell carcinomas at 48 hours .
- Histological Correlation : Post-PDT, analyze tissue sections for apoptotic markers (TUNEL assay) and compare with drug distribution patterns.
Data Analysis and Contradiction Resolution
Q. How should researchers statistically analyze variability in this compound PDT outcomes across replicate experiments?
Methodological Answer:
- Error Quantification : Calculate standard deviations and confidence intervals for cytotoxicity assays (e.g., MTS assays). Use ANOVA to compare group means .
- Outlier Identification : Apply Grubbs’ test to exclude anomalies caused by uneven light exposure or drug precipitation.
- Meta-Analysis : Pool data from multiple studies (if available) to identify trends, such as dose thresholds for consistent apoptosis induction .
Q. What strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Pharmacokinetic Adjustments : Account for differences in drug clearance rates (e.g., rapid excretion in vivo vs. static conditions in vitro) by adjusting dosing schedules .
- Tumor Microenvironment Modeling : Incorporate 3D spheroid assays or hypoxia chambers to mimic in vivo conditions.
- Cross-Validation : Compare mechanistic data (e.g., ROS levels) across models to identify confounding factors like stromal cell interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
